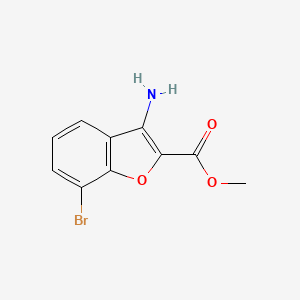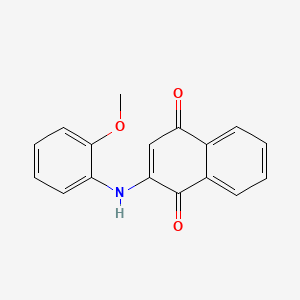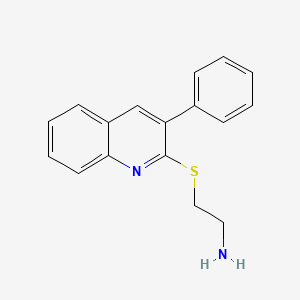
rel-(4R,5R)-3-(tert-Butoxycarbonyl)-2,2,4,5-tetramethyloxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(4R,5R)-3-(tert-Butoxycarbonyl)-2,2,4,5-tetramethyloxazolidine-4-carboxylic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The presence of the Boc group makes it a valuable intermediate in various chemical reactions due to its stability and ease of removal under acidic conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(4R,5R)-3-(tert-Butoxycarbonyl)-2,2,4,5-tetramethyloxazolidine-4-carboxylic acid typically involves the reaction of a suitable oxazolidine precursor with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing the carboxylic acid group to an alcohol.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine, which can then participate in further reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazolidine ring.
Reduction: Alcohol derivatives from the reduction of the carboxylic acid group.
Substitution: Free amine derivatives after removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, rel-(4R,5R)-3-(tert-Butoxycarbonyl)-2,2,4,5-tetramethyloxazolidine-4-carboxylic acid is used as a building block for the synthesis of complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of amino acids and peptides.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups during synthesis allows for selective reactions to occur, facilitating the creation of complex biological molecules.
Medicine: In medicinal chemistry, this compound is used in the development of new drugs. Its role as a protecting group allows for the selective modification of drug candidates, improving their efficacy and reducing side effects.
Industry: In the chemical industry, this compound is used in the large-scale synthesis of various chemicals. Its stability and ease of handling make it a preferred intermediate in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of rel-(4R,5R)-3-(tert-Butoxycarbonyl)-2,2,4,5-tetramethyloxazolidine-4-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.
Vergleich Mit ähnlichen Verbindungen
- rel-(2S,4R,5R)-1-tert-butoxycarbonyl-2-methyl-5-phenyl-piperidine-4-carboxylic acid
- tert-Butoxycarbonyl-protected amino acids
Comparison:
- rel-(2S,4R,5R)-1-tert-butoxycarbonyl-2-methyl-5-phenyl-piperidine-4-carboxylic acid shares the Boc protecting group but differs in its core structure, which is a piperidine ring instead of an oxazolidine ring.
- tert-Butoxycarbonyl-protected amino acids are similar in that they also use the Boc group for protection, but they differ in their specific amino acid structures.
The uniqueness of rel-(4R,5R)-3-(tert-Butoxycarbonyl)-2,2,4,5-tetramethyloxazolidine-4-carboxylic acid lies in its specific oxazolidine ring structure, which imparts distinct reactivity and stability characteristics compared to other Boc-protected compounds.
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(4R,5R)-2,2,4,5-tetramethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO5/c1-8-13(7,9(15)16)14(12(5,6)18-8)10(17)19-11(2,3)4/h8H,1-7H3,(H,15,16)/t8-,13-/m1/s1 |
InChI-Schlüssel |
DPLPAHSVWDMJMZ-AMIZOPFISA-N |
Isomerische SMILES |
C[C@@H]1[C@](N(C(O1)(C)C)C(=O)OC(C)(C)C)(C)C(=O)O |
Kanonische SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)
![5a-Methyl-2-phenyl-5,5a,7,8-tetrahydronaphtho[2,1-b]furan-6(4h)-one](/img/structure/B11848301.png)

![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)



![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)

![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)

![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)


